molecular formula C14H22BNO3 B13715153 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester

5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester

Cat. No.: B13715153
M. Wt: 263.14 g/mol
InChI Key: KMFRABFOUYIYOQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester: is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester typically involves the reaction of 5-(Aminomethyl)-2-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product . The process involves the formation of a boronic ester linkage through the condensation of the boronic acid with pinacol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: The compound is utilized in the development of biologically active molecules. Its boronic ester moiety allows it to interact with biological targets, making it a valuable tool in drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design of enzyme inhibitors and other bioactive compounds .

Industry: The compound finds applications in the production of advanced materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2-Aminophenylboronic Acid Pinacol Ester
  • 4-(Aminomethyl)benzeneboronic Acid Pinacol Ester Hydrochloride
  • 2-(Methylamino)pyrimidine-5-boronic Acid Pinacol Ester

Comparison: Compared to these similar compounds, 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester is unique due to the presence of both an aminomethyl group and a methoxy group on the phenyl ring. This structural feature enhances its reactivity and specificity in various chemical reactions and biological interactions .

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,9,16H2,1-5H3

InChI Key

KMFRABFOUYIYOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)OC

Origin of Product

United States

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